![molecular formula C19H20ClN3 B2871389 2-(4-氯苯基)-3-(哌啶甲基)咪唑并[1,2-a]吡啶 CAS No. 861208-75-5](/img/structure/B2871389.png)

2-(4-氯苯基)-3-(哌啶甲基)咪唑并[1,2-a]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

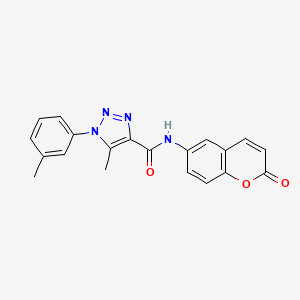

“2-(4-Chlorophenyl)-3-(piperidinomethyl)imidazo[1,2-a]pyridine” is a compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are also useful in material science because of their structural character .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been a subject of intense research for numerous decades . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed for the synthesis of this scaffold .Molecular Structure Analysis

Imidazo[1,2-a]pyridines are important fused bicyclic 5–6 heterocycles . They are a significant structural component of a large number of agrochemicals and pharmaceuticals .Chemical Reactions Analysis

The direct functionalization of imidazo[1,2-a]pyridines has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . Recent advances in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines involve transition metal catalysis, metal-free oxidation, and photocatalysis strategies .科学研究应用

Medicinal Chemistry

The imidazo[1,2-a]pyridine core is recognized as a “drug prejudice” scaffold, which means it is frequently used in the design of new drugs due to its favorable properties . The presence of the 4-chlorophenyl and piperidinomethyl groups may enhance the compound’s ability to interact with biological targets, potentially leading to the development of new therapeutic agents. For instance, modifications of this scaffold have been explored for their anti-proliferative activities, indicating potential applications in cancer treatment .

Material Science

In material science, the structural character of imidazo[1,2-a]pyridines allows for the development of new materials with specific properties . The compound could be used to create novel polymers or coatings with unique electrical or optical properties, contributing to advancements in electronics and photonics.

Agrochemicals

The imidazo[1,2-a]pyridine moiety is a significant structural component in a number of agrochemicals . Its derivatives can be designed to interact with specific biological pathways in pests, leading to the development of more effective and targeted pesticides and herbicides.

Dyestuff Industry

While specific information on the use of 2-(4-Chlorophenyl)-3-(piperidinomethyl)imidazo[1,2-a]pyridine in dyestuffs is not readily available, the related imidazo[1,2-a]pyridine compounds are important intermediates in the synthesis of dyes . They can impart desirable properties to dyes, such as stability and color fastness.

Radical Reactions and Synthesis

This compound can undergo various radical reactions, which are useful in synthetic organic chemistry for constructing complex molecules . These reactions can be catalyzed by transition metals or initiated by light (photocatalysis), providing a versatile toolkit for chemists to modify the compound and create a wide array of derivatives.

Drug Development

The structural versatility of imidazo[1,2-a]pyridines makes them valuable in drug development, where they can serve as a backbone for creating compounds with a range of biological activities . This includes the potential for developing new medications for diseases that currently have limited treatment options.

Analytical Chemistry

In analytical chemistry, derivatives of imidazo[1,2-a]pyridine can be used as fluorescent probes or sensors due to their photophysical properties . This application is valuable for detecting specific ions or molecules in complex mixtures, aiding in environmental monitoring and diagnostic assays.

作用机制

Target of Action

Imidazo[1,2-a]pyridines, the core backbone of this compound, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Mode of Action

Imidazo[1,2-a]pyridines have been utilized for the development of covalent inhibitors, such as kras g12c inhibitors . This suggests that the compound might interact with its targets through covalent bonding, leading to changes in the target’s function.

Biochemical Pathways

The development of covalent inhibitors like kras g12c inhibitors suggests that it might affect pathways related to the kras g12c mutation .

Result of Action

One of the imidazo[1,2-a]pyridine derivatives was identified as a potent anticancer agent for kras g12c-mutated nci-h358 cells . This suggests that the compound might have potential anticancer effects.

Action Environment

The synthesis and functionalization strategies for imidazo[1,2-a]pyridines, including transition metal catalysis, metal-free oxidation, and photocatalysis, suggest that various chemical and physical conditions might affect the compound’s properties .

属性

IUPAC Name |

2-(4-chlorophenyl)-3-(piperidin-1-ylmethyl)imidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3/c20-16-9-7-15(8-10-16)19-17(14-22-11-3-1-4-12-22)23-13-5-2-6-18(23)21-19/h2,5-10,13H,1,3-4,11-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRPLZCJSJQNZNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=C(N=C3N2C=CC=C3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2871308.png)

![5-benzyl-N-cyclopentyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2871310.png)

![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2871317.png)

![3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-methoxypropanamide](/img/structure/B2871322.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2871324.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)thiophene-2-carboxamide](/img/structure/B2871326.png)

![ethyl 2-(2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2871327.png)

![N-[3-[[(E)-3-Methylsulfonylprop-2-enyl]amino]-3-oxopropyl]-1H-indole-2-carboxamide](/img/structure/B2871328.png)